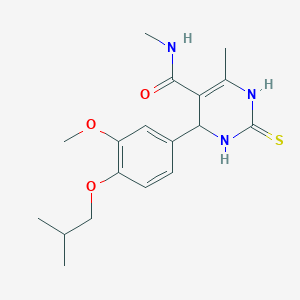
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTH6, and it belongs to the class of thioxo-pyrimidine carboxamide derivatives.
Mécanisme D'action
The mechanism of action of CPTH6 involves the inhibition of histone acetyltransferases (HATs). HATs are enzymes that catalyze the acetylation of histone proteins, which play a crucial role in gene expression. By inhibiting HATs, CPTH6 can regulate gene expression and prevent the growth of cancer cells. Additionally, CPTH6 can reduce inflammation by inhibiting the acetylation of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
CPTH6 has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, CPTH6 has been found to have antioxidant properties, which can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPTH6 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CPTH6 has been found to be stable under various conditions, which makes it a reliable compound for use in experiments. However, one limitation of using CPTH6 is its cost, as it is a relatively expensive compound.
Orientations Futures
There are several future directions for the study of CPTH6. One potential direction is the development of CPTH6 analogs with improved properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CPTH6 and its potential applications in treating various diseases. Finally, the use of CPTH6 in combination with other compounds is an area of future research, as it may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of CPTH6 involves the reaction of 4-(4-isobutoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with Lawesson's reagent. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is then purified using column chromatography to obtain CPTH6 in high purity.
Applications De Recherche Scientifique
CPTH6 has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. CPTH6 has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, CPTH6 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Nom du produit |
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide |
|---|---|
Formule moléculaire |
C18H25N3O3S |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H25N3O3S/c1-10(2)9-24-13-7-6-12(8-14(13)23-5)16-15(17(22)19-4)11(3)20-18(25)21-16/h6-8,10,16H,9H2,1-5H3,(H,19,22)(H2,20,21,25) |
Clé InChI |
QSASNKJPEAKUAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-[(4-iodophenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B297559.png)

![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1,4,5-triphenyl-1H-imidazole](/img/structure/B297567.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)